BQCA

Übersicht

Beschreibung

Benzylquinoloncarbonsäure ist ein hochspezifischer allosterischer Modulator des Muskarinrezeptors vom Typ 1 (M1 mAChR). Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung kognitiver Störungen wie Alzheimer-Krankheit und Schizophrenie, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Benzylquinoloncarbonsäure kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die N-Benzylierung von Quinoloncarbonsäure. Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Dimethylformamid. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Benzylquinoloncarbonsäure die Verwendung fortschrittlicher Techniken wie Lösungsmitteleinspritzmethoden zur Bildung von Nanopartikeln umfassen. So kann beispielsweise Benzylquinoloncarbonsäure an Stearylamin konjugiert werden, gefolgt von der Bildung von Nanopartikeln unter Verwendung von Polysorbat-80. Diese Methode verbessert die Bioverfügbarkeit und die therapeutische Wirksamkeit der Verbindung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl quinolone carboxylic acid can be synthesized through a series of chemical reactions. One common method involves the N-benzylation of quinolone carboxylic acid. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzyl quinolone carboxylic acid may involve the use of advanced techniques such as solvent injection methods to form nanoparticles. For instance, benzyl quinolone carboxylic acid can be conjugated to stearylamine, followed by the formation of nanoparticles using polysorbate-80. This method enhances the bioavailability and therapeutic efficacy of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzylquinoloncarbonsäure unterliegt in erster Linie allosterischen Modulationsreaktionen. Sie zeigt keine direkte Agonismus oder Antagonismus, sondern erhöht die Affinität des M1-Rezeptors für Acetylcholin .

Häufige Reagenzien und Bedingungen

Die Verbindung wird häufig in Bindungsreaktionen mit menschlichem M1 CHO-Membranprotein und radiomarkierten orthosterischen Antagonisten verwendet. Diese Reaktionen werden typischerweise bei 30 °C für 2–3 Stunden durchgeführt und durch schnelle Filtration beendet .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die verstärkte Bindung von Acetylcholin an den M1-Rezeptor, was zu einer erhöhten Rezeptoraktivität führt .

Wissenschaftliche Forschungsanwendungen

Benzylquinoloncarbonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Benzylquinoloncarbonsäure entfaltet seine Wirkung durch allosterische Modulation des M1-Muskarinrezeptors. Sie bindet an eine allosterische Stelle am Rezeptor und erhöht die Affinität des Rezeptors für Acetylcholin. Dies führt zu einer verstärkten Rezeptoraktivierung und nachgeschalteten Signalwegen, einschließlich der Rekrutierung von β-Arrestin und der Aktivierung von extrazellulären signalregulierten Kinasen (ERK) .

Wissenschaftliche Forschungsanwendungen

Benzyl quinolone carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

Benzyl quinolone carboxylic acid exerts its effects through allosteric modulation of the M1 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, increasing the receptor’s affinity for acetylcholine. This leads to enhanced receptor activation and downstream signaling pathways, including the recruitment of β-arrestin and the activation of extracellular signal-regulated kinases (ERK) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Benzylquinoloncarbonsäure ist einzigartig in ihrer Fähigkeit, den M1-Rezeptor selektiv zu modulieren, ohne ihn direkt zu aktivieren oder zu hemmen. Diese selektive Modulation reduziert das Risiko von Nebenwirkungen, die mit direkten Agonisten oder Antagonisten verbunden sind, und macht sie zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Biologische Aktivität

BQCA (benzyl quinolone carboxylic acid) is a compound recognized for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound enhances the activity of the M1 mAChR by binding to an allosteric site distinct from the orthosteric site where acetylcholine binds. This modulation increases the receptor's affinity for acetylcholine, thereby amplifying its physiological effects. Key residues involved in this compound's activity include Y179 in the second extracellular loop and W4007.35 in transmembrane domain 7, which are crucial for its binding and signaling properties .

Pharmacological Profile

This compound exhibits a selective affinity for M1 receptors over other subtypes such as M3 and M5, with a pKB value ranging from 5.76 to 5.82 . This selectivity is significant for minimizing side effects typically associated with non-selective muscarinic agonists.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively increases the affinity of the orthosteric site for acetylcholine in human cortical membranes. This was evidenced by a decrease in the concentration of acetylcholine required to displace [^3H]N-methylscopolamine ([^3H]NMS) from the receptor . The binding studies revealed that this compound's modulation was influenced by various factors including ion concentrations, which can enhance or diminish receptor activity .

Studies in Schizophrenia

Research involving subjects with schizophrenia indicated that this compound's efficacy could be compromised in certain populations. Specifically, individuals exhibiting a profound loss of cortical [^3H]pirenzepine binding showed reduced responsiveness to this compound, suggesting that alterations in receptor expression may affect drug efficacy .

Table 1: Summary of Key Findings on this compound's Biological Activity

Cognitive Enhancement

This compound has been investigated for its potential to alleviate cognitive decline associated with central nervous system disorders. By selectively enhancing M1 receptor activity, it may improve cognitive functions without the broad side effects linked to non-selective muscarinic agents .

Weight Management in Antipsychotic Treatment

A study examined the co-administration of this compound with olanzapine, an antipsychotic known to induce weight gain. The results indicated that this compound could mitigate weight gain and metabolic disturbances associated with olanzapine treatment by modulating hypothalamic pathways related to appetite and energy expenditure .

Table 2: Effects of this compound in Clinical Contexts

Eigenschaften

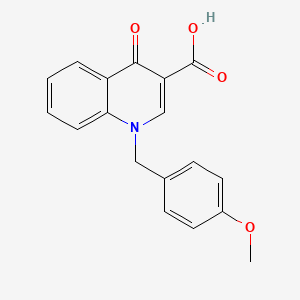

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBBTGCKPRSPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363104 | |

| Record name | BQCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338747-41-4 | |

| Record name | BQCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338747-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BQCA interact with the M1 mAChR and what are the downstream effects of this interaction?

A: this compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds [, , ]. This binding enhances the receptor's response to acetylcholine, leading to increased downstream signaling. This is evidenced by the observation that this compound enhances acetylcholine-mediated phosphorylation of the M1 mAChR at serine 228 (Ser228), a marker of receptor activation [].

Q2: What is the significance of Ser228 phosphorylation in the context of this compound's mechanism of action?

A: Research has shown that phosphorylation of the M1 mAChR at Ser228 is a sensitive indicator of receptor activation []. While basal phosphorylation at this site is low, it increases significantly upon stimulation by orthosteric agonists like acetylcholine. This compound, as a PAM, amplifies this effect by increasing acetylcholine's ability to induce Ser228 phosphorylation []. This finding suggests that this compound, by enhancing M1 mAChR activation, might be useful in therapeutic contexts where boosting cholinergic signaling is desired.

Q3: Has the structure of this compound been modified to explore structure-activity relationships and potentially improve its properties?

A: Yes, several studies have investigated structural modifications of this compound to understand the key elements contributing to its activity and to potentially identify novel M1 mAChR PAMs [, ]. For instance, researchers explored replacing the tricyclic benzo[h]quinazolin-4(3H)-one core of this compound with a quinazolin-4(3H)-one core. While this modification initially led to decreased affinity and binding cooperativity, the addition of methyl groups at specific positions on the quinazolinone ring restored functional affinity []. This highlights the potential for developing new M1 mAChR PAMs with improved pharmacological properties through targeted structural modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.